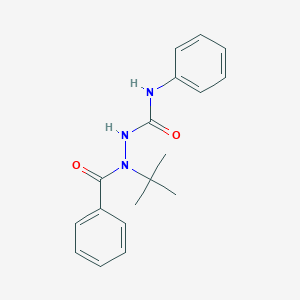
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide, also known as BBIC, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion. 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to inhibit the activity of reactive oxygen species, which are involved in oxidative stress.
Biochemical and Physiological Effects:
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, protection against oxidative stress and inflammation, and antimicrobial activity. In cancer cells, 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor. In neuroprotection, 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to protect against oxidative stress and inflammation by regulating the activity of various signaling pathways. In antimicrobial activity, 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to exhibit antibacterial and antifungal activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has several advantages for laboratory experiments, including its low toxicity, stability, and ease of synthesis. However, 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide also has some limitations, including its poor solubility in water and low bioavailability.
Orientations Futures
There are several future directions for research on 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as cardiovascular diseases and diabetes, and the development of more effective formulations to improve its bioavailability. Additionally, the investigation of the mechanism of action of 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide in different cell types and its interactions with other drugs could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide can be synthesized using different methods, including the reaction of 2-tert-butylbenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide. Another method involves the reaction of 2-tert-butylbenzohydrazide with benzoyl chloride in the presence of a base, such as sodium hydride. The product is then purified using recrystallization to obtain pure 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide.
Applications De Recherche Scientifique
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been shown to exhibit antibacterial and antifungal activity against various pathogens.
Propriétés
Formule moléculaire |
C18H21N3O2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-[benzoyl(tert-butyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)21(16(22)14-10-6-4-7-11-14)20-17(23)19-15-12-8-5-9-13-15/h4-13H,1-3H3,(H2,19,20,23) |
Clé InChI |
SVFZYTFTNGGFBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)





![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)